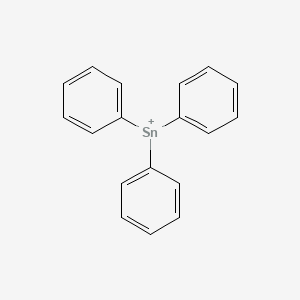

Triphenylstannylium

Description

Properties

CAS No. |

668-34-8 |

|---|---|

Molecular Formula |

C18H15Sn+ |

Molecular Weight |

350 g/mol |

IUPAC Name |

triphenylstannanylium |

InChI |

InChI=1S/3C6H5.Sn/c3*1-2-4-6-5-3-1;/h3*1-5H;/q;;;+1 |

InChI Key |

XBRCDWHXULVEFB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3 |

Other CAS No. |

668-34-8 |

Pictograms |

Acute Toxic; Environmental Hazard |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Triphenylstannylium

Fundamental Organometallic Reactions Involving Triphenylstannylium

Organotin compounds, including those featuring the triphenyltin (B1233371) moiety, are integral to various fundamental organometallic reactions. These reactions are often crucial steps in catalytic cycles and synthetic methodologies.

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are fundamental two-electron processes that involve changes in the oxidation state and coordination number of a metal center drhuang.comlibretexts.org. Oxidative addition increases the metal's oxidation state and coordination number, while reductive elimination is its reverse, decreasing both libretexts.org. These reactions are cornerstones of organometallic chemistry and catalysis, particularly in cross-coupling reactions libretexts.org.

In the context of organotin chemistry, these processes are often observed with transition metal catalysts, such as palladium, which facilitates reactions like the Stille coupling wikipedia.orglibretexts.org. While the this compound cation [Ph₃Sn]⁺ itself may not directly undergo these reactions in the typical sense, triphenyltin moieties can be part of organometallic complexes where these transformations occur. For instance, palladium catalysts involved in cross-coupling reactions undergo oxidative addition with organic halides and subsequent reductive elimination to form the coupled product wikipedia.orglibretexts.org. Research has also shown that organostannylium cations can be involved in hydrogen activation, leading to oxidative addition nih.gov. Reductive elimination typically requires the eliminating groups to be in a cis orientation on the metal center libretexts.orgslideshare.net.

Transmetalation Processes in Organotin Chemistry

Transmetalation is a critical reaction in organometallic chemistry, involving the transfer of a ligand from one metal center to another rsc.orgwikipedia.org. This process is especially significant in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, where organotin compounds serve as key transmetalating agents wikipedia.orglibretexts.org. Triphenyltin derivatives are commonly employed in these reactions due to the relative ease of Sn-C bond cleavage and transfer of the organic group rsc.org.

The general mechanism of transmetalation involves the transfer of an organic group (e.g., phenyl, aryl, vinyl) from the tin atom to a transition metal catalyst, typically palladium wikipedia.orglibretexts.org. This often proceeds via an associative mechanism, where the organotin compound coordinates to the metal center, forming a transient intermediate before ligand transfer occurs wikipedia.org. The tin-halide or tin-ligand species then departs from the metal wikipedia.orglibretexts.org. This step is crucial for introducing the organic fragment onto the catalyst, enabling subsequent bond formation libretexts.org.

Table 1: Transmetalation in Stille Coupling

| Organotin Reagent (R₃Sn-R') | Organic Halide (R''-X) | Coupled Product (R''-R') | Leaving Tin Species | Catalyst Type |

| Triphenyltin-Aryl | Aryl-Halide | Biaryl | Triphenyltin-Halide | Palladium |

| Triphenyltin-Vinyl | Vinyl-Halide | 1,3-Diene | Triphenyltin-Halide | Palladium |

| Triphenyltin-Allyl | Alkyl-Halide | Allylated Alkane | Triphenyltin-Halide | Palladium |

Note: R' and R'' represent organic groups like aryl, vinyl, allyl, etc. X is a halide or pseudohalide wikipedia.orglibretexts.org.

Migratory Insertion and Beta-Hydride Elimination (if relevant)

While specific examples directly involving the this compound cation in migratory insertion or beta-hydride elimination are not extensively detailed in the provided search results, these are general organometallic transformations. The reactivity of M-H bonds in these processes is generally higher than that of M-R bonds, and beta-hydride elimination is typically faster than beta-alkyl elimination libretexts.org. These principles are fundamental to understanding the behavior of organometallic complexes in catalytic systems where triphenyltin moieties might be present as ligands or precursors.

Electrophilic and Nucleophilic Behavior of this compound

Triphenyltin species exhibit dual behavior, acting as potent electrophiles (Lewis acids) and, in certain forms, as nucleophiles.

Electrophilic Activation of Substrates

The this compound cation, [Ph₃Sn]⁺, is recognized as a strong Lewis acid guidechem.comamericanelements.comatamanchemicals.comwikipedia.org. Lewis acids function as electron-pair acceptors, activating substrates by coordinating to electron-rich atoms, such as oxygen or nitrogen wikipedia.org. This coordination enhances the electrophilicity of the substrate, making it more reactive towards nucleophilic attack or other transformations wikipedia.org.

Tin-based Lewis acids, including triphenyltin derivatives, are frequently employed in catalysis for activating various substrates, such as carbonyl compounds wikipedia.org. The complexation of the Lewis acid to a carbonyl oxygen, for instance, increases the positive character on the carbonyl carbon, thereby facilitating nucleophilic addition wikipedia.org. The relative stability of tin(IV) cations in the presence of water and bases compared to some other Lewis acids makes them attractive for certain catalytic applications sci-hub.se.

Table 2: Electrophilic Activation of Substrates by Triphenyltin Species

| Lewis Acidic Triphenyltin Species | Activated Substrate | Effect of Activation | Example Reaction Type |

| [Ph₃Sn]⁺ (as Lewis Acid) | Carbonyl Compounds | Increased electrophilicity of carbonyl carbon | Nucleophilic Addition |

| [Ph₃Sn]⁺ (as Lewis Acid) | Epoxides | Ring opening facilitation, increased electrophilicity | Nucleophilic Attack |

| [Ph₃Sn]⁺ (as Lewis Acid) | Alkenes/Alkynes | Activation towards electrophilic attack/cycloaddition | Diels-Alder, Ene |

Note: Triphenyltin species, particularly the cation [Ph₃Sn]⁺, act as Lewis acids, coordinating to heteroatoms to enhance substrate reactivity wikipedia.org.

Nucleophilic Interactions with Coordination Compounds

While the this compound cation ([Ph₃Sn]⁺) is electrophilic, other forms of triphenyltin species demonstrate significant nucleophilic character. Triphenyltin-lithium (Ph₃SnLi) is a powerful nucleophile that readily participates in reactions with organic halides, leading to the formation of new carbon-tin bonds through nucleophilic displacement of the halide datapdf.com. This reactivity highlights the ability of the triphenyltin moiety to act as a carbon nucleophile.

Table 3: Nucleophilic Reactions of Triphenyltin Species

| Nucleophilic Triphenyltin Species | Organic Electrophile (e.g., Halide) | Product (Organotin Compound) | Reaction Type |

| Triphenyltin-lithium (Ph₃SnLi) | Aryl Halide | Triphenyltin-Aryl | Nucleophilic Substitution |

| Triphenyltin-lithium (Ph₃SnLi) | Alkyl Halide | Triphenyltin-Alkyl | Nucleophilic Substitution |

| Triphenyltin hydride (Ph₃SnH) | 2-Iodobenzoate | Salicylic acid derivative | Mediated Nucleophilic Substitution |

Note: Triphenyltin-lithium acts as a carbon nucleophile datapdf.com. Triphenyltin hydride can mediate nucleophilic substitutions niscpr.res.in.

Ligand Exchange Kinetics and Mechanisms in Organotin Systems

Ligand exchange reactions are fundamental to understanding the behavior of organotin compounds. In systems involving the triphenyltin moiety, these exchanges typically involve the substitution of one ligand for another at the tin center. Studies on triphenyltin chloride (Ph₃SnCl) have revealed insights into these processes. For instance, the isotope exchange reaction between sodium chloride-36 and triphenyltin chloride in mixed solvents like dioxane-water and ethanol-water has been investigated akjournals.comakjournals.com. These studies indicate that the exchange proceeds via a bimolecular SN2-limiting mechanism akjournals.com. The rate of exchange is influenced by the solvent, with inhibition observed in ethanol-water mixtures, likely due to the solvation of chloride ions through hydrogen bonding akjournals.com.

The rate laws derived for these exchange reactions often reflect the bimolecular nature of the process. For example, in dioxane-water, the rate law was reported as Rₑ = 3.24 × 10⁹ e⁻⁶⁵⁵⁵⁶/ᴿᵀ [Ph₃SnCl][NaCl], and in ethanol-water, Rₑ = 6.61 × 10⁸ e⁻⁶⁹⁵⁹⁵/ᴿᵀ [Ph₃SnCl][NaCl] akjournals.comakjournals.com. These expressions highlight the dependence on the concentrations of both triphenyltin chloride and sodium chloride. The mechanisms are generally considered to be either associative (SN2-like), where the incoming ligand binds before the outgoing ligand departs, or dissociative (SN1-like), where the ligand departs first, creating a vacant site numberanalytics.comlibretexts.org. For triphenyltin chloride exchange, the bimolecular SN2 mechanism suggests an associative pathway akjournals.comlibretexts.org.

C-Sn Bond Activation and Formation Mechanisms

The carbon-tin (C-Sn) bond in triphenyltin compounds is susceptible to cleavage (activation) and can be formed through various synthetic routes.

C-Sn Bond Activation : The cleavage of phenyl-tin bonds can occur through reactions with electrophiles. For example, halogens and interhalogens can cleave these bonds, often at low temperatures to control product formation niscpr.res.in. The reactivity of the Sn-C bond in triphenyltin derivatives can be influenced by the nature of the other substituents on tin; for instance, the Sn-Ar bond is cleaved preferentially over Sn-alkyl bonds in mixed phenyl-alkyl tin compounds niscpr.res.inresearchgate.net. Mechanisms for such cleavage reactions may involve a four-centered transition state, where nucleophilic attack on tin is synchronous with electrophilic attack on carbon niscpr.res.in. Biological degradation of triphenyltin compounds also involves sequential dephenylation, indicating cleavage of the Sn-C bond through biological or photochemical mechanisms inchem.org.

C-Sn Bond Formation : The formation of C-Sn bonds is central to the synthesis of triphenyltin compounds. While specific mechanisms for the formation of the this compound cation itself are less commonly detailed in isolation, the synthesis of triphenyltin derivatives typically involves reactions like the Grignard or organolithium reaction with tin halides. For example, the reaction of phenylmagnesium bromide with tin tetrachloride can lead to phenyltin halides, and further reactions can yield tetraphenyltin, from which triphenyltin derivatives can be accessed ucl.ac.uk. The synthesis of triphenyltin peroxides, such as Ph₃SnOOBut, involves the reaction of triphenyltin chloride with tert-butyl hydroperoxide in the presence of a base researchgate.net.

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

The study of reaction kinetics and thermodynamics provides crucial insights into the rates, mechanisms, and energy profiles of transformations involving this compound species.

Rate Law Derivations for Key Reactions

Rate laws are experimentally determined equations that describe how the rate of a reaction depends on the concentrations of reactants uobabylon.edu.iqlibretexts.orgtcd.ie. For the chlorine isotope exchange reaction involving triphenyltin chloride, rate laws have been established, indicating a bimolecular, SN2-limiting mechanism akjournals.comakjournals.com. The rate laws were expressed as:

In dioxane-water (80:20% w/w): Rₑ = 3.24 × 10⁹ e⁻⁶⁵⁵⁵⁶/ᴿᵀ [Ph₃SnCl][NaCl] s⁻¹

In ethanol-water (90:10% w/w): Rₑ = 6.61 × 10⁸ e⁻⁶⁹⁵⁹⁵/ᴿᵀ [Ph₃SnCl][NaCl] s⁻¹ Here, Rₑ represents the rate of exchange, T is the absolute temperature, and R is the gas constant. The term [Ph₃SnCl] and [NaCl] denote the concentrations of triphenyltin chloride and sodium chloride, respectively, and 'α' represents the degree of dissociation of NaCl akjournals.comakjournals.com.

Other reactions involving triphenyltin compounds also exhibit specific rate laws. For instance, the degradation of triphenyltin chloride via photoelectrocatalytic Fenton (PEC-EF) processes showed a pseudo-first-order kinetics with a rate constant (k) of 0.274 min⁻¹ researchgate.net.

Activation Parameters and Transition State Analysis

Activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide detailed information about the transition state of a reaction wikipedia.org. Low values of activation enthalpy and entropy, along with a negative entropy of activation, are indicative of an associative mechanism, where the transition state is more ordered than the reactants researchgate.netwikipedia.org.

For the chlorine isotope exchange reaction between sodium chloride-36 and triphenyltin chloride, activation parameters were reported for different solvent systems akjournals.comakjournals.com. For example, in dioxane-water, the activation enthalpy (ΔH‡) was approximately 65.6 kJ/mol, and the entropy of activation (ΔS‡) was reported to be negative, suggesting an associative mechanism akjournals.comakjournals.com. In ethanol-water, ΔH‡ was around 69.6 kJ/mol, also consistent with an associative pathway akjournals.comakjournals.com.

Transition state theory (TST) posits that reactions proceed through a high-energy intermediate known as the transition state, which is poised between reactants and products wikipedia.org. The analysis of activation parameters helps to elucidate the nature of this transition state, including the degree of bond breaking and formation and the development of charge. For SN2-type reactions, a concerted mechanism with a trigonal bipyramidal transition state is often proposed, where bond-making and bond-breaking occur simultaneously libretexts.orgrsc.org.

Compound List

this compound ([Ph₃Sn]⁺)

Triphenyltin chloride (Ph₃SnCl)

Sodium chloride (NaCl)

Triphenyltin hydride (Ph₃SnH)

Tributyltin hydride (Bu₃SnH)

Tetraphenyltin (Ph₄Sn)

Diphenyltin (B89523) (Ph₂Sn)

Monophenyltin (PhSn)

Tributyltin (TBT)

Triphenyltin (TPT)

Di-n-butyltin dichloride (DBTDC)

Triphenyltin acetate (B1210297) (TPTA)

Triphenyltin hydroxide (B78521) (TPTH)

Spectroscopic and Diffraction Characterization Techniques for Triphenylstannylium Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is indispensable for characterizing organotin compounds, offering detailed information about the tin nucleus and its attached ligands.

¹H and ¹³C NMR Spectral Interpretation for Ligand Environments

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are crucial for understanding the organic ligands attached to the triphenylstannyl moiety.

¹H NMR: The protons of the phenyl rings typically resonate in the aromatic region of the ¹H NMR spectrum, generally between 7.0 and 8.0 ppm oregonstate.educarlroth.comsigmaaldrich.com. The specific chemical shifts and splitting patterns are influenced by the electronic effects of the tin atom and any other substituents on the phenyl rings or other ligands. For triphenyltin (B1233371) chloride, phenyl protons have been observed in the range of 7.26-7.47 ppm in CDCl₃ sigmaaldrich.com. In triphenyltin(IV) complexes with azo-carboxylate ligands, phenyl protons associated with the tin atom appeared as multiplets in the downfield region, typically between 7.4 and 7.8 ppm tandfonline.com.

¹³C NMR: The carbon atoms of the phenyl rings also appear in the aromatic region of the ¹³C NMR spectrum, generally between 120 and 150 ppm usm.mynih.gov. The carbon atom directly bonded to tin (the ipso-carbon) often exhibits a distinct chemical shift and is characterized by a large one-bond coupling constant with the ¹¹⁹Sn nucleus. For triphenyltin compounds, ¹³C NMR signals for phenyl ring carbons are typically observed in the range of 125-145 ppm usm.my.

Sn-C Coupling: The one-bond coupling constant, ¹J(¹¹⁹Sn-¹³C), between the tin nucleus and the directly bonded carbon atom is a highly diagnostic parameter. For phenyl carbons directly attached to a four-coordinate tin atom in triphenyltin(IV) compounds, these coupling constants are typically in the range of 550–660 Hz capes.gov.brscialert.net. In five-coordinate triphenyltin(IV) compounds, where the phenyl groups are in equatorial positions, the ¹J(¹¹⁹Sn-¹³C) values are generally larger, ranging from 750–850 Hz capes.gov.brscialert.net.

Table 4.1.1: Characteristic ¹H and ¹³C NMR Data for Phenyl Groups in Triphenylstannylium Compounds

| Nucleus | Type of Proton/Carbon | Typical Chemical Shift (ppm) | Typical ¹J(¹¹⁹Sn-¹³C) for Sn-Ph (Hz) | Notes |

| ¹H | Phenyl Protons | 7.0–8.0 | N/A | Aromatic region; influenced by substituents and coordination. |

| ¹³C | Phenyl Carbons | 120–150 | N/A | Ipso-carbon typically at a distinct shift. |

| ¹³C | Sn-C (Phenyl) | ~125-145 (ipso) | 550–660 (4-coordinate) | Coupling constants depend on coordination number and geometry. |

| ¹³C | Sn-C (Phenyl) | ~125-145 (ipso) | 750–850 (5-coordinate, equatorial) | Coupling constants depend on coordination number and geometry. |

¹¹⁹Sn NMR Spectroscopy for Tin Nucleus Characterizationspiedigitallibrary.org

¹¹⁹Sn NMR spectroscopy is particularly powerful for organotin chemistry due to the high sensitivity and wide chemical shift range of the ¹¹⁹Sn nucleus rsc.orgresearchgate.nethuji.ac.il. The chemical shift is highly sensitive to the coordination number and the electronic environment of the tin atom rsc.orgresearchgate.netresearchgate.net.

Chemical Shifts: An increase in the coordination number of the tin atom generally leads to a significant upfield shift (higher shielding) of the ¹¹⁹Sn resonance rsc.orgresearchgate.netresearchgate.net.

Four-coordinate triphenyltin compounds typically exhibit ¹¹⁹Sn chemical shifts in the range of -40 to -120 ppm capes.gov.brscialert.net.

Five-coordinate triphenyltin compounds, often adopting a trigonal bipyramidal geometry, show resonances in a more upfield region, typically between -180 and -260 ppm usm.mycapes.gov.brscialert.netsci-hub.se.

Six-coordinate species can resonate even further upfield, with values around -335 ppm reported for hexacoordinated tin centers researchgate.net.

Coupling Constants: One-bond coupling constants, such as ¹J(¹¹⁹Sn-¹H) and ¹J(¹¹⁹Sn-¹³C), are valuable for structural elucidation rsc.orgresearchgate.net. ¹J(¹¹⁹Sn-¹H) values are typically in the range of 1750–3000 Hz researchgate.net.

Table 4.1.2: Typical ¹¹⁹Sn NMR Chemical Shifts for this compound Compounds

| Coordination Number | Typical Geometry | Typical ¹¹⁹Sn Chemical Shift (ppm) | References |

| 4 | Tetrahedral | -40 to -120 | capes.gov.brscialert.net |

| 5 | Trigonal Bipyramidal | -180 to -260 | usm.mycapes.gov.brscialert.netsci-hub.se |

| 6 | Octahedral / Distorted | -335 (approx.) | researchgate.net |

Multidimensional NMR Techniques for Structural Elucidation

Beyond 1D NMR, multidimensional NMR techniques are essential for unequivocally assigning signals and confirming the complex structures of this compound compounds and their associated ligands.

COSY (Correlation Spectroscopy): COSY experiments establish ¹H-¹H spin-spin coupling correlations, helping to map out the connectivity of protons within the organic ligands.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate directly bonded ¹H and ¹³C nuclei, enabling the assignment of protonated carbon signals. They can also be used to correlate ¹H nuclei to ¹¹⁹Sn nuclei, providing direct evidence for Sn-H bonds or through-bond interactions rsc.org.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FTIR and Raman spectroscopy, provides complementary information about the functional groups and molecular vibrations within this compound compounds.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysisnih.govresearchgate.netrsc.org

FTIR spectroscopy is widely used to identify characteristic functional groups and bonds.

Phenyl Ring Vibrations: The phenyl rings exhibit several characteristic IR absorption bands:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100–3000 cm⁻¹ nih.govresearchgate.netspiedigitallibrary.orgmdpi.com.

C=C Stretching: Ring stretching vibrations of the phenyl groups are usually found between 1625–1430 cm⁻¹ researchgate.netspiedigitallibrary.orgmdpi.comchemistrysteps.com. Bands around 1600 cm⁻¹ and 1500 cm⁻¹ are particularly indicative of aromatic rings nih.govresearchgate.netspiedigitallibrary.org.

C-H Out-of-Plane Bending: These vibrations are sensitive to the substitution pattern on the phenyl ring and are often observed in the region of 750–650 cm⁻¹ researchgate.netspiedigitallibrary.orgmdpi.com. For example, a band at approximately 751.7 cm⁻¹ is characteristic of the wagging vibration of hydrogen atoms on phenyl rings researchgate.net.

Table 4.2.1: Characteristic FTIR Wavenumbers for this compound Compounds (cm⁻¹)

| Bond/Group | Typical Wavenumber (cm⁻¹) | Intensity/Notes | References |

| Sn-C (Phenyl) | 550–695 | Stretching vibration | tandfonline.comusm.mynih.govasianpubs.org |

| Phenyl C-H Stretch | 3100–3000 | Aromatic C-H | nih.govresearchgate.netspiedigitallibrary.orgmdpi.com |

| Phenyl C=C Stretch | 1625–1430 | Ring stretching; strong bands around 1600, 1500 cm⁻¹ | researchgate.netspiedigitallibrary.orgmdpi.comchemistrysteps.com |

| Phenyl C-H Bend | 750–650 | Out-of-plane bending | researchgate.netspiedigitallibrary.orgmdpi.com |

Raman Spectroscopy for Molecular Vibrations and Structurenih.govresearchgate.net

Raman spectroscopy provides complementary information to FTIR, as it is sensitive to vibrations that cause a change in polarizability.

Sn-C Vibrations: Similar to FTIR, Raman spectroscopy can detect Sn-C stretching modes. For triphenyltin chloride, bands around 657 cm⁻¹ and 997 cm⁻¹ have been assigned to phenyl ring breathing and potentially Sn-C modes, while a band at 659 cm⁻¹ was assigned to νas(Sn–C) nih.gov. Other studies report Sn-C related bands in the range of 410-687 cm⁻¹ for triphenyltin chloride spiedigitallibrary.orgrsc.org.

Phenyl Ring Vibrations: Raman spectra also show characteristic bands for phenyl ring vibrations, often in similar regions to FTIR. For triphenyltin chloride, bands at 999 cm⁻¹, 1023 cm⁻¹, 1071 cm⁻¹, 1183 cm⁻¹, 1474 cm⁻¹, and 1573 cm⁻¹ have been observed spiedigitallibrary.orgrsc.org. Bands around 1570-1580 cm⁻¹ are typically associated with aromatic ring C=C stretching spiedigitallibrary.orgrsc.org.

Table 4.2.2: Characteristic Raman Wavenumbers for this compound Compounds (cm⁻¹)

| Bond/Group | Typical Wavenumber (cm⁻¹) | Notes | References |

| Sn-C | 410–687 | Stretching vibrations; assignments can vary | spiedigitallibrary.orgrsc.orgnih.gov |

| Phenyl Ring | 997–1573 | Includes C=C stretching, ring breathing, C-H bends | spiedigitallibrary.orgrsc.orgnih.gov |

Compound Name Table

this compound

Triphenyltin chloride

Triphenyltin carboxylates

Triphenyltin isochalcocyanates

Triphenyltin azide (B81097)

Electronic Spectroscopy for Electronic Structure Insights

Electronic spectroscopy probes the energy levels of electrons within a molecule, offering insights into molecular orbital structure, bonding, and the nature of electronic transitions. For this compound compounds, UV-Vis spectroscopy is a primary tool in this regard.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions occurring in this compound compounds, typically involving the π systems of the phenyl rings and potential charge-transfer interactions involving the tin atom. Absorption bands in the UV-Vis spectrum can be attributed to π → π* transitions within the phenyl groups and, in some cases, n → π* transitions or metal-to-ligand charge transfer (MLCT) bands, depending on the specific compound and its ligands bsmiab.orgtandfonline.comresearchgate.netmdpi.com.

For instance, triphenyltin complexes with carboxylate ligands often exhibit absorption bands in the UV region attributed to the π → π* transitions of the aromatic rings and n → π* transitions of the carboxylate groups. These bands typically appear in the range of 260-420 nm tandfonline.com. The precise position and intensity of these bands are sensitive to the electronic environment around the tin center and the nature of the counter-anion or coordinating ligands, providing a means to differentiate between related compounds and study electronic structure modifications bsmiab.orgresearchgate.net. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used in conjunction with experimental UV-Vis data to assign specific electronic transitions and further elucidate the electronic structure of these organotin compounds researchgate.netmdpi.comcore.ac.uk.

Table 1: Representative UV-Vis Absorption Data for Triphenyltin Compounds

| Compound Type / Ligand | Solvent | Absorption Maxima (λmax, nm) | Tentative Assignment | Citation |

| Triphenyltin compounds with carboxylate ligands | DMF | ~264, ~411-413 | π → π* (phenyl), n → π* (carboxylate) | tandfonline.com |

| Triphenyltin chloride | Not Specified | ~264, ~411 | π → π* (phenyl), n → π* (carboxylate) | mdpi.com |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) techniques are indispensable for determining the precise three-dimensional arrangement of atoms in crystalline solids, providing definitive structural information.

Single-Crystal X-ray Diffraction Methodologies

Studies on triphenyltin compounds have revealed diverse coordination environments around the tin atom. While triphenyltin typically exists in a four-coordinate tetrahedral geometry when not further coordinated, in crystalline solids, it often adopts higher coordination numbers. Five-coordinate trigonal bipyramidal and six-coordinate octahedral geometries are commonly observed, particularly when the this compound cation interacts with anionic ligands or Lewis bases researchgate.netacs.orgnih.govresearchgate.netresearchgate.netthescipub.comupce.czpsu.eduuzh.chub.ro. For example, Sn-Cl bond lengths in triphenyltin chloride complexes are typically around 2.6 Å acs.orgnih.gov, while Sn-S bonds can be longer, around 2.7 Å, indicating weaker coordination acs.orgnih.gov. The specific coordination geometry and bond lengths are highly dependent on the nature of the counter-anion or co-ligands, influencing crystal packing and intermolecular interactions, which can be further analyzed using methods like Hirshfeld surface analysis acs.orgnih.gov.

Table 2: Representative Structural Parameters from Single-Crystal XRD Studies of Triphenyltin Compounds

| Compound Example | Coordination Geometry at Sn | Representative Bond Lengths (Å) | Crystal System / Unit Cell Parameters | Citation |

| Ph₃SnCl | Tetrahedral (in solution/gas phase), Five-coordinate (with ligands) | Sn-Cl: ~2.61-2.63 | Monoclinic: a=18.578, b=7.731, c=25.272, β=117.17° | acs.orgnih.govcdnsciencepub.com |

| Ph₃Sn(TC) | Five-coordinate (trigonal bipyramidal) | Sn-S: ~2.72-2.74 | Not specified | acs.orgnih.gov |

| [(Ph₃Sn)MoO₄]⁻ chains | Five-coordinate (trigonal bipyramidal) | Sn-O: ~2.16-2.17 | Orthorhombic (1·CH₃CN): a=1339.9, b=1508.9, c=1733.2 pm; Monoclinic (2): a=1342.6, b=2280.3, c=1344.0 pm, β=118.34° | researcher.liferesearchgate.net |

| Ph₃SnOCMe₂C(O)OEt | Four-coordinate (incipient bond to O) | Sn-O: ~2.648 | Not specified | psu.edu |

Powder X-ray Diffraction for Phase Identification

Powder X-ray diffraction (PXRD) is a valuable technique for characterizing bulk crystalline materials. It is employed for phase identification, purity assessment, and monitoring structural changes, often complementing single-crystal studies. In the context of this compound compounds, PXRD can confirm the crystalline nature of synthesized materials and identify different polymorphs or phases present in a sample, especially when single crystals are not readily obtainable nih.gov. The resulting diffraction pattern, a unique fingerprint for each crystalline phase, can be compared to databases or patterns of known compounds for identification.

Mössbauer Spectroscopy for Tin Oxidation State and Environment

Mössbauer spectroscopy, specifically using the ¹¹⁹Sn isotope, is a highly sensitive technique for probing the electronic and structural environment of tin atoms. It provides critical information about the oxidation state, coordination number, and local symmetry of the tin nucleus bsmiab.orgupce.czub.ropjsir.org.

The two primary parameters obtained from ¹¹⁹Sn Mössbauer spectra are the isomer shift (IS) and the quadrupole splitting (QS) .

The isomer shift is directly related to the s-electron density at the tin nucleus. It is sensitive to the oxidation state and the nature of the ligands bonded to tin. For organotin compounds, a higher s-electron density (often associated with more electropositive substituents or lower oxidation states) typically results in a more positive isomer shift.

The quadrupole splitting arises from the interaction between the nuclear quadrupole moment and the electric field gradient (EFG) at the nucleus. The EFG is determined by the asymmetry of the electron distribution around the tin atom, which is influenced by the coordination geometry and the nature of the bonded ligands.

For triphenyltin compounds, Mössbauer spectroscopy can distinguish between tetrahedral and higher-coordinate tin species. For example, tetrahedral triphenyltin compounds generally exhibit smaller quadrupole splittings compared to five-coordinate or six-coordinate species where the tin atom experiences a more asymmetric electric field bsmiab.orgub.ropjsir.org. Typical isomer shifts for Sn(IV) compounds are in the range of +2.5 to +4.0 mm/s, while quadrupole splittings vary significantly with coordination environment upce.czpjsir.org.

Computational and Theoretical Studies of Triphenylstannylium

Quantum Chemical Methodologies for Organotin Cations

The theoretical investigation of organotin cations relies on a suite of sophisticated quantum chemical methods designed to model their electronic and structural features.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a cornerstone in the computational study of organotin compounds, including cations acs.orgijariie.comarxiv.orgresearchgate.netnih.govresearchgate.netresearchgate.netscirp.orgresearchgate.netnih.govnih.govrwth-aachen.de. Its efficacy lies in its ability to balance computational cost with accuracy, enabling the optimization of molecular geometries, the prediction of electronic properties, and the elucidation of reaction mechanisms ijariie.comresearchgate.netnih.govresearchgate.netresearchgate.netnih.govrwth-aachen.de. DFT calculations are crucial for determining the stable configurations of organotin cations and understanding their coordination environments acs.orgarxiv.orgresearchgate.netsci-hub.sescispace.com. Furthermore, DFT can provide valuable electronic descriptors such as HOMO-LUMO energy gaps, ionization potentials, electron affinities, chemical hardness, and electrophilicity, which are directly correlated with a compound's reactivity and functional properties, including biological activity and catalytic potential ijariie.comresearchgate.net. Time-dependent DFT (TD-DFT) is also employed, particularly for analyzing electronic transitions, which is beneficial in interpreting spectroscopic data like vibrational spectra of organotin complexes sci-hub.senih.gov.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods, which are based on fundamental quantum mechanical principles without empirical parameters, offer a high level of accuracy for predicting molecular properties. Methods such as Hartree-Fock (HF) and various correlated ab initio techniques (e.g., MP2, coupled cluster methods) are applied to organotin cations to achieve precise geometric optimizations and reliable predictions of electronic characteristics, including NMR chemical shifts researchgate.netrwth-aachen.descispace.comsmu.eduarxiv.org. While these methods are computationally more intensive than DFT, they provide a rigorous theoretical foundation for understanding electronic structures and bonding interactions researchgate.netscispace.comsmu.eduarxiv.org. Often, ab initio calculations are used in conjunction with DFT to provide a more comprehensive and validated understanding of complex molecular systems researchgate.netscirp.orgnih.govnih.govrwth-aachen.denih.govarxiv.org.

Basis Set Selection and Level of Theory Considerations

The accuracy of any quantum chemical calculation is critically dependent on the appropriate selection of basis sets and the theoretical level of approximation. For organotin cations, the choice of basis sets is particularly important due to the presence of a heavy atom like tin. Basis sets designed for heavier elements, often incorporating effective core potentials (ECPs), are frequently employed to accurately account for relativistic effects and the behavior of core electrons researchgate.netnih.gov. Commonly utilized basis sets include those from the Pople family (e.g., 6-31G, 6-31G(d)) and Dunning's correlation-consistent basis sets scirp.orgnih.govsmu.edu. For tin, basis sets such as LANL2DZ, Def-2SVP, or DGDZVP, often paired with ECPs, are standard choices researchgate.net. Complementing the basis set, the selection of high-level DFT functionals (e.g., B3LYP, M06-2X) or correlated ab initio methods is essential for achieving reliable and accurate results that reflect the nuances of organotin chemistry researchgate.netrwth-aachen.desmu.edu.

Electronic Structure and Bonding Analysis of Triphenylstannylium

Understanding the electronic distribution and the nature of chemical bonds within this compound is paramount. Advanced analysis techniques provide detailed insights into these aspects.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a widely adopted computational technique used to elucidate the electronic structure and bonding in molecules, including organotin compounds researchgate.netscirp.orgnih.govnih.govsci-hub.seresearchgate.netacs.orgosti.govuni-muenchen.deresearchgate.netscm.com. This method transforms a given wavefunction into a localized form that closely mirrors the chemist's intuitive Lewis structure representation of lone pairs and chemical bonds researchgate.netacs.orguni-muenchen.de. NBO analysis quantifies donor-acceptor interactions between occupied Lewis orbitals and unoccupied non-Lewis orbitals, providing second-order perturbation stabilization energies (E(2)) that measure the strength of these delocalization effects and their contribution to molecular stability sci-hub.seresearchgate.netuni-muenchen.deresearchgate.net. Through Natural Population Analysis (NPA), NBO also yields atomic charges, offering insights into the electron distribution and polarity within the molecule researchgate.netsci-hub.se. In the context of organotin complexes, NBO studies have been instrumental in characterizing the nature of metal-ligand bonds, differentiating between ionic and covalent contributions, and identifying significant charge transfer pathways researchgate.netsci-hub.seresearchgate.netosti.gov.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), also referred to as Atoms in Molecules (AIM), offers a rigorous theoretical framework for defining atoms and chemical bonds based on the topology of the electron density distribution nih.govarxiv.orgscm.comwikipedia.orgresearchgate.nettandfonline.com. QTAIM analysis identifies critical points within the electron density, such as bond critical points, and traces the gradient paths of the electron density to define bond paths. These features are used to characterize the nature and strength of chemical bonds scm.comwikipedia.org. This methodology allows for the partitioning of molecular space into distinct atomic basins, facilitating the calculation of atomic properties, including electron populations and atomic charges scm.comwikipedia.orgtandfonline.com. QTAIM has been applied to organotin compounds to analyze the electrostatic and covalent components of metal-ligand interactions, thereby providing a deeper quantitative understanding of their bonding characteristics researchgate.netscirp.orgnih.gov.

Typical Computational Analysis Parameters for Organotin Cations

| Computational Method | Analyzed Parameters | Typical Findings/Insights for Organotin Cations |

| DFT | Optimized Geometry (Bond lengths, angles) | Provides stable molecular structures, geometries of tin cations, and coordination environments. acs.orgarxiv.orgresearchgate.netsci-hub.sescispace.com |

| Electronic Properties (HOMO-LUMO gap, ionization potential, electron affinity) | Correlates with reactivity, stability, and potential applications (e.g., biological activity, catalysis). ijariie.comresearchgate.net | |

| Vibrational Frequencies (TD-DFT) | Aids in the assignment of experimental IR and Raman spectra. sci-hub.senih.gov | |

| Ab Initio | High-Accuracy Geometries and Energies | Provides highly accurate molecular structures and energetic stability, often used to validate DFT results or for systems where high precision is needed. researchgate.netrwth-aachen.descispace.comsmu.eduarxiv.org |

| NMR Chemical Shifts | Can predict and assign NMR spectra, aiding in structural identification. smu.edu | |

| NBO Analysis | Natural Population Analysis (NPA) Charges | Quantifies electron distribution and atomic charges, indicating polarity and charge transfer. researchgate.netsci-hub.se |

| Second-Order Perturbation Energies (E(2)) | Measures the strength of donor-acceptor interactions (e.g., lone pair to antibonding orbital), quantifying delocalization and stabilization. sci-hub.seresearchgate.netuni-muenchen.deresearchgate.net | |

| Hybridization and Orbital Character | Describes the nature of chemical bonds (e.g., sigma, pi, lone pairs) and the mixing of atomic orbitals. researchgate.netacs.orgosti.govuni-muenchen.de | |

| QTAIM Analysis | Electron Density Topology (Bond Critical Points, Bond Paths) | Identifies and characterizes chemical bonds based on the electron density distribution, distinguishing covalent, ionic, and metallic bonding. nih.govarxiv.orgscm.comwikipedia.orgresearchgate.nettandfonline.com |

| Atomic Volumes and Charges | Divides molecular space into atomic basins, allowing for per-atom property calculations and charge partitioning. scm.comwikipedia.orgtandfonline.com | |

| Analysis of Interaction Types (e.g., electrostatic, covalent contributions) | Provides a quantitative measure of different contributions to bonding, helping to understand the nature of metal-ligand interactions. researchgate.net |

Orbital Interactions and Hybridization Phenomena

The tin atom in this compound is expected to exhibit a hybridization that accommodates its bonding to three phenyl groups and its formal positive charge. While a simple sp³ hybridization might be considered, the involvement of d-orbitals in bonding, particularly in heavier elements like tin, is often invoked to explain observed geometries and electronic properties. DFT calculations can map the molecular orbitals and analyze the contributions of atomic orbitals to these molecular orbitals, revealing the extent of s, p, and d-orbital mixing. These studies help in understanding the nature of the Sn-C bonds and the distribution of the positive charge, which is not localized solely on the tin atom but is delocalized across the entire cation, particularly through the phenyl rings nih.govarxiv.org.

Stability and Energetic Considerations of this compound

The stability and energetic landscape of this compound are critical for predicting its persistence and reactivity under various conditions. Computational methods offer a powerful means to explore these aspects.

Isomerization and Rearrangement Pathways Energetics

Organotin cations can potentially undergo isomerization or rearrangement reactions. Computational modeling is employed to map the potential energy surfaces (PES) for such processes, identifying possible pathways and their associated energy barriers escholarship.orgfiveable.mewayne.edu. For this compound, potential rearrangements might involve the migration of phenyl groups or changes in the coordination sphere if counterions are present. Calculating the activation energies for these hypothetical pathways provides insight into the kinetic stability of the cation and its propensity to transform into other species. These studies are crucial for understanding the long-term behavior and reaction pathways of this compound in different chemical environments.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly DFT, is indispensable for dissecting the mechanisms of reactions involving this compound or similar organotin species. This approach allows for the characterization of transient species and energy profiles that are difficult to observe experimentally pitt.eduresearchgate.netsmu.eduacs.orggu.se.

Transition State Characterization and Reaction Coordinate Analysis

A key aspect of mechanistic studies is the characterization of transition states (TS) and the analysis of reaction coordinates. DFT calculations can locate these high-energy, transient structures that represent the energy maximum along the minimum energy path connecting reactants and products fiveable.meelifesciences.orgwikipedia.orgschrodinger.com. The intrinsic reaction coordinate (IRC) is often computed to confirm that a located transition state correctly connects the intended reactants and products. For reactions involving this compound, such analyses would detail the bond breaking and bond formation processes occurring at the transition state, providing a step-by-step molecular picture of the chemical transformation fiveable.mewikipedia.org. The nature of the transition state, including bond lengths, angles, and vibrational frequencies (especially the imaginary frequency associated with the reaction coordinate), offers critical information about the reaction mechanism and its rate-determining step.

Prediction of Spectroscopic Parameters via Computation

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for predicting various spectroscopic parameters that are crucial for the identification and characterization of chemical compounds. These predictions can guide experimental efforts and help interpret complex spectral data.

Infrared (IR) Spectroscopy: DFT calculations are widely employed to predict vibrational frequencies and intensities, which correspond to the absorption bands observed in IR spectra. For organotin compounds, these calculations can identify characteristic vibrations associated with Sn-C bonds and the phenyl rings, providing a fingerprint for structural analysis. Studies on related triphenyltin (B1233371) compounds, such as those involving triphenyltin(IV) complexes, have utilized DFT to analyze their FT-IR spectra, correlating calculated vibrational modes with experimental observations researchgate.netresearchgate.net. Such approaches would be instrumental in predicting the IR spectrum of the this compound cation, allowing for the assignment of specific vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT methods are highly effective in predicting NMR chemical shifts (e.g., ¹H, ¹³C, ¹¹⁹Sn) and coupling constants. These predicted values are vital for confirming the structure and purity of synthesized compounds. For this compound, predicting the ¹¹⁹Sn NMR chemical shift would be particularly diagnostic, offering insight into the electronic environment of the tin atom. While direct predictions for the this compound cation are not detailed in the reviewed literature, studies on related triphenyltin species have reported experimental NMR data that computational methods aim to reproduce. For instance, phenyl proton signals for a triphenyltin(IV) complex were observed in the range of 7.79–7.97 ppm researchgate.net.

| Proton Type | Chemical Shift (δ, ppm) | Source Reference |

| Phenyl protons | 7.79–7.97 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common computational approach for predicting electronic transitions responsible for UV-Vis absorption. These calculations help assign absorption bands to specific electronic excitations, such as π-π* and n-π* transitions within the molecule. For organotin compounds, these transitions can involve contributions from both the organic ligands and the tin atom itself researchgate.netals-journal.com. Computational studies can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions for this compound, aiding in its spectroscopic characterization.

Molecular Dynamics Simulations of this compound in Solution or Gas Phase

Molecular Dynamics (MD) simulations offer a powerful computational approach to investigate the dynamic behavior of molecules and ions over time. By simulating the trajectories of atoms and molecules based on classical mechanics and force fields, MD provides insights into structural stability, conformational changes, diffusion, and solvation dynamics.

Methodology and Applications: MD simulations typically track atomic positions and velocities over a simulated time, allowing for the calculation of various properties. Key metrics often monitored include the Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to evaluate residue flexibility, and the Radius of Gyration (Rg) to gauge structural compactness researchgate.netmdpi.commdpi.com.

While direct MD simulations specifically focused on the this compound cation ([Ph₃Sn]⁺) were not found in the surveyed literature, MD has been applied to other organotin compounds. However, these studies primarily focused on their interactions with biological targets, such as sex-steroid nuclear receptors or enzymes researchgate.netmdpi.commdpi.com. These simulations demonstrated the stability of organotin-receptor complexes by analyzing RMSD, RMSF, and Rg plots researchgate.netmdpi.com.

By analogy with MD studies on other cations in solution researchgate.netrsc.org or small molecules mdpi.comlsu.edu, MD simulations could be applied to this compound to explore its solvation shell, conformational flexibility in the gas phase, or diffusion coefficients in various solvents. Such simulations would provide a deeper understanding of its dynamic behavior in different environments.

Data Table: No specific quantitative data pertaining to the molecular dynamics of the this compound cation (e.g., diffusion coefficients, correlation times, or detailed conformational analysis) was identified in the provided search results. Therefore, a data table for this section cannot be generated.

Table of Compounds Mentioned

this compound ([Ph₃Sn]⁺)

Triphenyltin(IV) complexes (e.g., (Ph₃Sn)₂L) researchgate.net

Triphenyltin hydride (Ph₃SnH) nih.govresearchgate.net

Triphenyltin-metal complexes (e.g., Ph₃Sn-Cr) nih.govresearchgate.net

Triphenylmethane

Coordination Chemistry of Triphenylstannylium and Its Derivatives

Ligand Coordination Modes and Types with Triphenylstannylium

This compound cations coordinate with both anionic and neutral ligands, leading to diverse structural motifs. The nature of the ligand, its denticity, and steric factors play crucial roles in determining the coordination geometry around the tin atom.

Anionic Ligand Coordination

Anionic ligands frequently coordinate to the this compound cation, often acting as bridging ligands between tin centers or as terminal ligands. Common anionic ligands include carboxylates, halides, and sulfur- or nitrogen-containing anions.

Carboxylate Ligands: Carboxylate groups (-COO⁻) are versatile anionic ligands that can coordinate to this compound in various modes, including monodentate, bidentate chelating, and bridging. Bridging carboxylates are particularly important in forming polymeric or oligomeric structures. For instance, in some polymeric triphenyltin(IV) complexes, carboxylate ligands bridge adjacent tin atoms, leading to extended networks upce.czlew.ro. The specific bridging mode, such as bridging via both carboxylate oxygens or utilizing a phenoxide oxygen from a functionalized carboxylate, is influenced by the steric demands of the phenyl groups on tin upce.cz.

Halide and Pseudohalide Ligands: Halide anions (e.g., Cl⁻) can coordinate to this compound, often leading to discrete complexes or acting as counterions. Pseudohalides, such as cyanide (CN⁻), can also participate in coordination, forming coordination polymers where this compound cations bridge cyanide-bridged metal centers acs.org.

Sulfur and Nitrogen Donor Ligands: Anionic sulfur donors, such as thionate or thiolate groups from ligands like pyrimidine-2-thionato or 2-mercapto-4-quinazolinone, readily coordinate to this compound, often in a monodentate fashion via sulfur. These interactions can lead to five- or six-coordinate tin centers researchgate.net. Similarly, anionic nitrogen donors from ligands like those in Kläui ligands or trispyrazolylborates can coordinate to tin, forming complexes with defined geometries waikato.ac.nzcore.ac.uk.

Neutral Ligand Interactions (e.g., Donor Solvents)

Neutral ligands, including donor solvents and molecules with Lewis basic sites, can also coordinate to this compound, typically forming five-coordinate adducts or influencing the packing in the solid state.

Phosphines and Ethers: Ligands containing phosphorus (e.g., phosphines) and oxygen (e.g., ethers) can coordinate to this compound. Triphenylphosphine, for instance, can form adducts with Lewis acids like tris(pentafluorophenyl)borane (B72294) in conjunction with triphenyltin (B1233371) hydride, illustrating the Lewis acidic nature of species related to this compound bham.ac.ukresearchgate.net. The coordination strength of neutral ligands generally follows an order such as carbonyl < thiocarbonyl < amine < phosphine (B1218219) < phosphite (B83602) allen.inmdpi.com.

Formation of Coordination Complexes Involving this compound

Coordination complexes of this compound are typically synthesized through the reaction of triphenyltin precursors, such as triphenyltin chloride (Ph₃SnCl) or triphenyltin hydroxide (B78521) (Ph₃SnOH), with appropriate ligands. The resulting complexes exhibit a range of structural types, from discrete molecular entities to extended polymeric networks.

Discrete Complexes: Many reactions yield discrete monomeric or dimeric complexes. For example, triphenyltin(IV) complexes with certain Schiff base ligands can form monomeric or dimeric structures, depending on the ligand's architecture and the reaction conditions upce.cznih.gov.

Oligomeric and Polymeric Structures: this compound cations can act as nodes in the formation of oligomeric and polymeric coordination compounds. Bridging ligands, particularly carboxylates, are instrumental in constructing these extended architectures, such as macrocyclic tetramers or infinite chains and layers upce.czlew.roacs.orguzh.ch. The formation of these structures is often driven by the self-assembly of the this compound cation with multidentate ligands.

Ionic Compounds: In some cases, this compound species can exist as cations within ionic compounds, often alongside anionic complex fragments, as seen in salts like Ph₃Sn(methimazole)₂·Ph₃SnCl₂ nih.gov.

Influence of Ancillary Ligands on Coordination Geometry and Reactivity

The coordination geometry around the tin center in this compound complexes is primarily dictated by the number and nature of the coordinating ligands. The three phenyl groups on tin are bulky and tend to occupy equatorial positions in common coordination geometries.

Coordination Numbers and Geometries: this compound complexes commonly exhibit five-coordinate (trigonal bipyramidal) or six-coordinate (octahedral) geometries. In five-coordinate complexes, the three phenyl groups typically occupy equatorial positions, with the coordinating ligand(s) occupying axial positions researchgate.netuzh.chresearchgate.net. In six-coordinate complexes, the three phenyl groups usually occupy one face of an octahedron or are arranged in a trigonal planar fashion, with additional ligands completing the coordination sphere waikato.ac.nzcore.ac.uk. The specific geometry can influence the electronic properties and reactivity of the tin center csbsju.edu.

Steric Effects: The steric bulk of the phenyl groups significantly influences the coordination behavior. They can prevent the formation of certain structural motifs, such as helical chains, and dictate the preferred bridging modes of ligands to avoid steric clashes upce.czlew.ro. The steric demand of the R₃Sn moiety is a key factor in determining whether polymeric or discrete structures are favored upce.cz.

Electronic Effects: While less explicitly detailed for this compound itself in the provided literature, ancillary ligands generally influence the electronic environment of the metal center, affecting its Lewis acidity and reactivity allen.insolubilityofthings.comwikipedia.org. The phenyl groups themselves contribute to the electronic properties through inductive and mesomeric effects, though their influence can differ between solid and solution states researchgate.net.

Supramolecular Architectures and Self-Assembly with this compound Cations

This compound cations, with their Lewis acidic nature and the presence of aromatic phenyl rings, participate in the formation of supramolecular architectures driven by various non-covalent interactions.

Non-Covalent Interactions in Crystal Engineering

Crystal engineering efforts often leverage this compound cations to construct ordered solid-state structures through a combination of coordination bonds and non-covalent intermolecular forces.

Bridging and Hydrogen Bonding: As mentioned, anionic ligands like carboxylates can bridge multiple this compound centers, forming extended networks. Additionally, hydrogen bonding interactions involving coordinated ligands or counterions can further stabilize these structures upce.czbeilstein-journals.orgiccas.ac.cn.

π-π Stacking and Anion-π Interactions: The phenyl rings of the this compound cation can engage in π-π stacking interactions with other aromatic systems within a crystal lattice. Furthermore, the electron-deficient nature of aromatic rings can lead to anion-π interactions, where anions are attracted to the π-electron clouds of these aromatic systems beilstein-journals.orgiccas.ac.cnrsc.orgnih.govrsc.org. While these interactions are often studied with organic hosts, the phenyl rings of this compound itself can potentially participate in such interactions with suitable anions.

Applications of Triphenylstannylium in Catalysis and Materials Science

Homogeneous Catalysis with Triphenylstannylium Complexes

Organotin compounds, particularly those featuring the triphenyltin (B1233371) group, have been recognized for their utility in homogeneous catalytic systems. Their ability to participate in transmetalation reactions and act as sources of organic fragments makes them valuable in various metal-catalyzed transformations lupinepublishers.com.

Role in C-C and C-X Bond Forming Reactions

Triphenyltin compounds are instrumental in facilitating the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are fundamental in organic synthesis.

C-C Bond Formation: Triphenyltin chloride (Ph₃SnCl) is a key reagent in the Stille reaction, a palladium-catalyzed cross-coupling process. In this reaction, Ph₃SnCl acts as a transmetalating agent, transferring its phenyl group to a palladium catalyst, which then couples with an organic electrophile (typically an aryl or vinyl halide) to form a new C-C bond taylorandfrancis.comwikipedia.org. The general catalytic cycle involves oxidative addition of the electrophile to palladium, followed by transmetalation with the organotin species, and finally reductive elimination to yield the coupled product wikipedia.org.

C-X Bond Formation: Triphenyltin chloride has also been employed in copper-catalyzed reactions for forming carbon-heteroatom bonds. For instance, it participates in copper-catalyzed thioetherification reactions, where it serves as a phenyl group source alongside sulfur sources like S₈ to form C-S bonds researchgate.netresearchgate.netacs.org. Furthermore, triphenyltin chloride, in conjunction with supported palladium catalysts, has been utilized in cross-coupling reactions to form C-O and C-N bonds researchgate.net. Triphenyltin hydride (Ph₃SnH) is recognized for its role in radical chemistry, acting as a precursor for free radicals in reactions such as hydrostannylation, which involves the addition of a tin-hydride moiety across a double bond, thereby forming a new C-Sn bond smolecule.com.

Table 1: Triphenyltin Compounds in Homogeneous Catalysis

| Reaction Type | Specific Reaction / Transformation | Triphenyltin Species | Catalyst | Role | References |

| C-C Bond Formation | Stille Coupling | Ph₃SnCl | Palladium (Pd) | Transmetalating agent, phenyl group source | taylorandfrancis.comwikipedia.org |

| C-X Bond Formation (X=S) | Thioetherification | Ph₃SnCl | Copper (Cu) | Phenyl group source | researchgate.netresearchgate.netacs.org |

| C-X Bond Formation (X=O, N) | Cross-coupling | Ph₃SnCl | Supported Pd | Phenyl group source | researchgate.net |

| Radical Reactions | Hydrostannylation | Ph₃SnH | Initiators (e.g., AIBN) | Radical precursor, Sn-H source | smolecule.com |

Specific Catalytic Cycles and Reaction Engineering

The mechanisms involving triphenyltin compounds in homogeneous catalysis often revolve around the catalytic cycles of the metal complexes. In the Stille reaction, the catalytic cycle typically involves oxidative addition of an organic halide to a Pd(0) catalyst, followed by transmetalation with the organotin reagent (e.g., Ph₃SnCl), and subsequent reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst wikipedia.org. Triphenyltin hydride's participation in radical reactions involves the generation of tin-centered radicals, which then propagate chain reactions smolecule.com.

Effective reaction engineering is crucial for optimizing catalytic processes. This includes catalyst design, choice of reactor type, and implementation of process intensification strategies to enhance efficiency, selectivity, and yield ias.ac.in. While specific engineering aspects for this compound-mediated reactions are not detailed in the provided search results, the general principles of homogeneous catalysis, such as controlling reaction parameters and understanding catalytic cycles, are applicable libretexts.orglibretexts.org.

Heterogeneous Catalysis Potentials of this compound (if applicable)

The direct application of this compound or its simple derivatives as heterogeneous catalysts is not prominently featured in the provided literature. Heterogeneous catalysis typically involves a catalyst in a different phase from the reactants, often a solid catalyst with fluid reactants wikipedia.orgchemistrystudent.comcomsol.com. While organotin compounds are used in materials science and as precursors for catalysts, their direct use as heterogeneous catalysts, or detailed studies on their surface interactions in this context, are limited in the scope of the available information. However, materials derived from triphenyltin compounds could potentially exhibit catalytic activity.

Surface Interactions and Active Site Characterization

Studies on heterogeneous catalysis generally focus on surface adsorption, reaction mechanisms on active sites, and desorption processes wikipedia.orgchemistrystudent.comcomsol.com. For instance, Metal-Organic Frameworks (MOFs) are explored as heterogeneous catalysts for C-H activation and bond formation due to their tunable surface properties csic.es. Supported metal catalysts also play a significant role baranlab.org. If triphenyltin species were to be employed in a heterogeneous system, their surface interactions and the nature of active sites would be critical for understanding their catalytic behavior. However, specific research detailing these aspects for this compound in heterogeneous catalysis is not evident in the provided search results.

Role in the Synthesis of Inorganic and Hybrid Materials

Triphenyltin compounds serve as valuable precursors in the synthesis of various tin-containing inorganic and hybrid materials, leveraging the tin atom and the phenyl groups for material properties.

Precursor for Tin-Containing Materials

Tin-Doped Titanium Dioxide (TiO₂): Triphenyltin hydroxide (B78521) (Ph₃SnOH) has been utilized as a precursor for synthesizing nanosized tin-doped TiO₂ photocatalysts researchgate.net. The process involves the hydrolysis of Ph₃SnOH, leading to amorphous TiO₂ with adsorbed organotin species, followed by calcination to yield tin-doped TiO₂ nanoparticles. These materials have demonstrated high activity in the photooxidation of toluene (B28343) researchgate.net.

Tin Oxide Films: Organotin compounds, including triphenyltin derivatives, are employed as precursors in deposition techniques, such as those used in extreme ultraviolet (EUV) lithography, for manufacturing microelectronic devices google.com. These precursors are used to deposit high-purity tin oxide films google.com.

General Tin-Containing Materials: Bromotriphenylstannane (Ph₃SnBr) is identified as a precursor for the synthesis of tin-containing materials like tin oxides and tin sulfides ontosight.ai. Organotin compounds, in general, are used in thin-film deposition processes americanelements.com.

Integration into Polymer-Inorganic Hybrid Systems

Covalent grafting of organotin species onto inorganic surfaces, such as oxide nanostructures and carbon nanotubes, has been demonstrated. This process leads to the formation of stable dispersions in organic solvents like carbon tetrachloride and toluene, indicating improved interfacial compatibility between the inorganic filler and the organic medium rsc.org. Furthermore, organotin moieties can be incorporated into more complex inorganic frameworks, such as polyoxometalates (POMs). Functionalized trichlorostannanes have been used to graft organotin groups onto POMs, creating hybrid metal-oxo clusters with potential applications in various fields rsc.orgresearchgate.net.

These integration strategies often lead to the formation of Class II hybrid materials, where strong chemical bonds (e.g., coordination bonds) exist between the polymer and inorganic phases, as opposed to weaker interactions found in Class I hybrids mdpi.commdpi.com. This chemical linkage is key to achieving homogeneous dispersion, controlled particle size, and enhanced mechanical or thermal properties in the final nanocomposite.

Table 1: Methods and Outcomes of Organotin-based Functionalization for Hybrid Systems

| Method of Integration/Functionalization | Inorganic Material Example | Outcome/Property Achieved | Reference |

| Covalent Grafting | Oxide Nanostructures, Carbon Nanotubes | Stable dispersions in organic solvents (e.g., CCl₄, toluene) | rsc.org |

| Ligand Substitution/Grafting | Polyoxometalates (POMs) | Formation of hybrid metal-oxo clusters | rsc.orgresearchgate.net |

| Chemical Interaction (Ligand Binding) | Various Inorganic Surfaces | Formation of Class II hybrids, improved dispersion, enhanced stability | mdpi.com |

Development of Novel Catalytic Systems Based on Organotin Cations

Organotin cations, including the this compound cation, exhibit Lewis acidic characteristics, making them effective catalysts for a range of organic transformations. The strength of their Lewis acidity is influenced by the number and nature of the organic groups attached to the tin atom, with triorganotin cations generally being potent Lewis acids rsc.orgrjpbcs.comresearchgate.net.

These compounds have found significant utility as catalysts in industrial processes. They are widely employed in esterification and transesterification reactions, which are fundamental for the synthesis of esters, polyesters, and lactones rsc.orgtandfonline.com. Notably, tri-organotin(IV) complexes have demonstrated superior catalytic activity compared to their di-organotin analogs in the transesterification of triglycerides, a key step in the production of biodiesel tandfonline.com.

Beyond ester synthesis, organotin compounds serve as crucial catalysts in the production of polymers. They are instrumental in the formation of polyurethane foams and in the curing of silicone rubbers and epoxy resins uu.nlresearchgate.net. The catalytic activity stems from their ability to coordinate with reactant molecules, thereby activating them for reaction, often through Lewis acid mechanisms involving polarization of carbonyl groups rsc.org.

While specific research detailing novel catalytic systems solely based on the this compound cation might be nascent, the established catalytic roles of tri-organotin compounds provide a strong foundation for its potential development in this area.

Table 2: Catalytic Applications of Organotin Compounds

| Reaction Type / Process | Organotin Catalyst Class / Role | Key Mechanism / Function | Example Applications | Reference |

| Transesterification | Tri-organotin(IV) complexes | Lewis Acid catalysis, coordination to carbonyl oxygen | Biodiesel production, synthesis of polyesters, lactones | rsc.orgtandfonline.com |

| Esterification | Tri-organotin(IV) complexes | Lewis Acid catalysis | Synthesis of esters | rsc.org |

| Polyurethane Production | Organotin(IV) compounds | Catalyst for urethane (B1682113) linkage formation | Production of polyurethane foams | uu.nlresearchgate.net |

| Silicone Rubber Curing | Organotin compounds | Catalyst / Curing agent | Curing of silicone rubbers | uu.nl |

| Epoxy Resin Curing | Organotin compounds | Catalyst / Curing agent | Curing of epoxy resins | uu.nl |

Future Directions and Emerging Research Avenues in Triphenylstannylium Chemistry

Challenges in Synthesis and Isolation of Reactive Cations

The synthesis and isolation of reactive cations like triphenylstannylium ([Ph₃Sn]⁺) remain a significant challenge in organotin chemistry. These species are often transient and highly susceptible to nucleophilic attack or decomposition pathways. Research is actively exploring strategies to stabilize these cations, such as employing specific, weakly coordinating counterions (e.g., triflate, hexafluorophosphate) and carefully controlled reaction conditions, including anhydrous solvents and low temperatures acs.orgacs.org. The development of robust synthetic routes that allow for the isolation and characterization of these species is crucial for further mechanistic studies and application development. For instance, the generation of dimeric organotin cations, such as {[R₂SnOH(OTf)(H₂O)]₂}, demonstrates that structural motifs can enhance cation stability acs.org.

Advancements in Theoretical and Computational Insights

Theoretical and computational chemistry play a pivotal role in understanding the electronic structure, bonding, and reactivity of this compound. Density Functional Theory (DFT) and other advanced computational methods are being utilized to predict the stability, geometries, and reaction pathways involving these cations rptu.dee-bookshelf.de. These studies can elucidate the nature of the Sn-C bond in cationic species and predict properties that are difficult to measure experimentally. For example, computational studies can help in designing more stable or more reactive this compound derivatives by exploring different ligand environments or by understanding the influence of substituents on the tin center e-bookshelf.de. Calculations of NMR chemical shifts, such as ¹¹⁹Sn NMR, are also vital for characterizing these species e-bookshelf.de.

Expanding Mechanistic Understanding of Complex Transformations

This compound cations can participate in a variety of chemical transformations, acting as Lewis acids or intermediates in catalytic cycles. However, the detailed mechanisms by which they operate are often not fully understood. Future research aims to expand this mechanistic understanding through advanced spectroscopic techniques and kinetic studies. Investigating how this compound cations mediate reactions, such as in Lewis acid catalysis or as precursors in the formation of organostannoxanes, is an active area acs.org. Understanding these mechanisms is key to optimizing their catalytic efficiency and selectivity. For example, the lability of coordinated water molecules in hydrated organotin cations has been studied, suggesting their potential as catalytic precursors acs.org.

Sustainable and Green Chemical Applications

While organotin compounds, including triphenyltin (B1233371) derivatives, have historically been associated with toxicity concerns, there is emerging interest in exploring their potential for sustainable and green chemical applications. This could involve developing catalytic systems that utilize this compound or related species in more environmentally benign ways, perhaps in closed-loop processes or for the synthesis of biodegradable materials. Research might focus on designing this compound derivatives with reduced toxicity profiles or on their use in highly efficient catalytic processes that minimize waste. The inherent Lewis acidity of organotin cations suggests potential applications in catalysis, provided environmental and safety considerations are rigorously addressed rjpbcs.com.

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis

The application of Artificial Intelligence (AI) and Machine Learning (ML) in chemistry is rapidly advancing, offering new tools for predictive synthesis and reaction optimization. For this compound chemistry, AI/ML could be employed to predict optimal synthetic routes, identify novel reaction conditions for generating stable this compound species, or even design new this compound-based functional materials. By analyzing vast datasets of chemical reactions and properties, ML models can accelerate the discovery process, potentially identifying unexpected reactivity patterns or stable configurations that might elude traditional experimental approaches researchgate.net.

Exploration of Advanced Analytical Techniques for In Situ Studies

To gain a deeper understanding of the transient nature and reactivity of this compound, the exploration of advanced analytical techniques for in situ studies is paramount. Techniques such as multinuclear NMR spectroscopy (especially ¹¹⁹Sn NMR), mass spectrometry, and time-resolved spectroscopy can provide real-time information about the formation, transformation, and reaction intermediates of this compound species directly within the reaction mixture rjpbcs.com. Solid-state NMR and X-ray diffraction are also crucial for characterizing isolated cationic species acs.org. These methods allow researchers to observe reaction dynamics and speciation, which is essential for elucidating complex reaction mechanisms and for developing controlled synthetic protocols.

Q & A

Q. What are the established synthetic methodologies for generating triphenylstannylium salts, and how do reaction conditions influence yield and purity?

this compound salts are typically synthesized via salt metathesis between triphenyltin halides and strong Lewis acids (e.g., AgSbF₆ or NaBArF₂₄) in anhydrous solvents like dichloromethane or THF under inert atmospheres . Yield optimization requires precise stoichiometric ratios, rigorous exclusion of moisture, and low temperatures (−30°C to 0°C) to minimize decomposition. Purity is confirmed via ¹H/¹⁹F NMR and elemental analysis, with deviations in spectral data often indicating residual solvents or unreacted precursors .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound complexes?

Multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn) is critical for identifying chemical environments and tin coordination geometry. X-ray crystallography resolves structural ambiguities, such as Sn–C bond lengths and cation-anion interactions, but requires high-quality single crystals grown via slow diffusion of hexane into saturated dichloromethane solutions . For air-sensitive samples, glovebox-compatible ATR-IR spectroscopy helps track Sn–ligand vibrational modes .

Q. How can researchers mitigate air and moisture sensitivity in this compound-based experiments?

Standard protocols involve Schlenk-line techniques or glovebox use for synthesis and handling. Solvents must be degassed and dried over molecular sieves. Stabilizing agents like weakly coordinating anions (e.g., B(C₆F₅)₄⁻) reduce cation reactivity, while in-situ NMR monitoring under inert conditions prevents oxidative degradation during analysis .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in catalytic C–C bond formation, and how can competing pathways be discriminated?

this compound acts as a strong Lewis acid catalyst in Friedel-Crafts alkylation by polarizing electrophilic substrates. Mechanistic studies combine kinetic isotope effects (KIEs), DFT calculations, and Hammett plots to differentiate between carbocation-mediated vs. concerted pathways. For example, ρ values < −1 in Hammett analyses suggest a cationic intermediate, while KIEs (k_H/k_D > 1) support rate-determining proton transfer . Contradictory data (e.g., unexpected regioselectivity) may arise from solvent polarity or counterion effects, requiring multivariable regression analysis .

Q. How do computational methods (e.g., DFT, AIM) resolve discrepancies in experimental data on this compound’s electronic structure?

Discrepancies in ¹¹⁹Sn NMR chemical shifts vs. X-ray-derived Lewis acidity rankings can be addressed via density functional theory (DFT) calculations of NMR parameters (e.g., GIAO method) and atoms-in-molecules (AIM) analysis of electron density topology. For instance, AIM identifies non-covalent Sn···π interactions in crystal structures that may reduce effective Lewis acidity . Triangulation with UV-Vis spectroscopy (e.g., charge-transfer transitions) validates computational models .

Q. What strategies are effective for analyzing conflicting data on this compound’s stability in protic solvents?

Contradictory stability reports (e.g., rapid hydrolysis vs. prolonged persistence in methanol) require systematic variable control: (i) quantify trace water via Karl Fischer titration, (ii) monitor decomposition kinetics via time-resolved ¹H NMR, and (iii) correlate solvent dielectric constants with degradation rates. Statistical tools like ANOVA identify significant factors (e.g., anion hydrophobicity) .

Methodological and Ethical Considerations

Q. How should researchers design statistically robust experiments to assess this compound’s reactivity across substrates?

Use a fractional factorial design to test multiple substrates (e.g., aryl vs. alkyl electrophiles) while minimizing replicates. Response variables (e.g., reaction yield, turnover frequency) are analyzed via multivariate regression to isolate substrate electronic/steric effects. Include negative controls (e.g., no catalyst) and validate reproducibility across ≥3 independent trials .

Q. What ethical guidelines apply to computational data reporting in studies involving this compound?

Adhere to NIH/NIST standards for transparency: archive input/output files in repositories like Zenodo, report convergence criteria (e.g., SCF energy thresholds), and validate functional/basis set choices against benchmark crystallographic data . Avoid selective omission of non-convergent calculations to prevent bias .

Data Presentation and Reproducibility

Q. How should raw and processed data from this compound experiments be documented for peer review?

Raw spectral data (e.g., NMR FIDs, crystallographic .cif files) must be deposited in discipline-specific repositories (e.g., Cambridge Structural Database). Processed data (e.g., normalized kinetic plots) should include error bars (±2σ) and explicit descriptions of outlier exclusion criteria . For computational studies, provide Cartesian coordinates and Gibbs free energy profiles .

Q. What steps ensure reproducibility of this compound-based protocols across laboratories?

Publish detailed experimental logs specifying equipment calibration (e.g., NMR magnet shimming), solvent batch numbers, and ambient humidity levels during air-sensitive steps. Collaborative inter-lab studies using shared anion stocks (e.g., [B(C₆F₅)₄]⁻) reduce variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.